molecular formula C21H24N6 B12245417 2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

Cat. No.: B12245417
M. Wt: 360.5 g/mol
InChI Key: NQJPMFVZNDFREM-UHFFFAOYSA-N
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Description

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a cyclopropyl and dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific combination of a quinoxaline core with a cyclopropyl and dimethylpyrimidinyl-substituted piperazine ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

Molecular Formula

C21H24N6

Molecular Weight

360.5 g/mol

IUPAC Name

2-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline

InChI

InChI=1S/C21H24N6/c1-14-15(2)23-20(16-7-8-16)25-21(14)27-11-9-26(10-12-27)19-13-22-17-5-3-4-6-18(17)24-19/h3-6,13,16H,7-12H2,1-2H3

InChI Key

NQJPMFVZNDFREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5)C

Origin of Product

United States

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